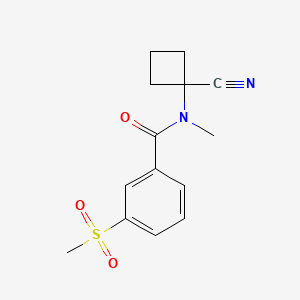

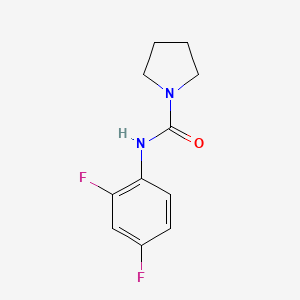

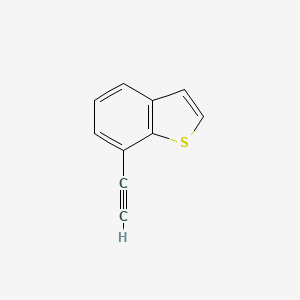

![molecular formula C10H14BrN B2698256 [2-(3-Bromophenyl)ethyl]dimethylamine CAS No. 774214-05-0](/img/structure/B2698256.png)

[2-(3-Bromophenyl)ethyl]dimethylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“[2-(3-Bromophenyl)ethyl]dimethylamine” is a chemical compound with the molecular formula C10H15BrN2 and a molecular weight of 243.14 . It is also known as "1-(3-Bromophenyl)-N1,N1-dimethyl-1,2-ethanediamine" .

Molecular Structure Analysis

The molecular structure of “[2-(3-Bromophenyl)ethyl]dimethylamine” can be represented by the canonical SMILES string: CN©C(CN)C1=CC(=CC=C1)Br . This indicates that the molecule contains a bromophenyl group attached to an ethyl chain, which is further connected to a dimethylamine group .Chemical Reactions Analysis

While specific chemical reactions involving “[2-(3-Bromophenyl)ethyl]dimethylamine” are not available, it’s important to note that amides, in general, can undergo various reactions. For instance, they can be hydrolyzed in the presence of dilute acids or bases to yield carboxylic acids and amines .Physical And Chemical Properties Analysis

“[2-(3-Bromophenyl)ethyl]dimethylamine” is a compound with a molecular weight of 243.14 . It has a complexity of 150 and a topological polar surface area of 29.3Ų . The compound is canonicalized and has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are both 242.04186 .Wissenschaftliche Forschungsanwendungen

Metabolism and Identification of Metabolites

The in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a compound structurally related to [2-(3-Bromophenyl)ethyl]dimethylamine, has been studied in rats. Metabolites identified include various deaminated, reduced, oxidized, and acetylated derivatives, indicating complex metabolic pathways involving deamination, reduction, oxidation, and acetylation processes. These findings suggest potential biological transformations applicable to similar structures like [2-(3-Bromophenyl)ethyl]dimethylamine, offering insights into its metabolic fate and the formation of metabolites with distinct chemical properties (Kanamori et al., 2002).

Synthesis and Characterization of Derivatives

Research on the synthesis of {2,6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides explores the solubility and structural characteristics of compounds related to [2-(3-Bromophenyl)ethyl]dimethylamine. These compounds demonstrate significant solubility in water and other polar solvents, showcasing the potential for creating soluble derivatives with specific physical-chemical properties. The study provides a foundation for understanding the synthesis and solubility behaviors of [2-(3-Bromophenyl)ethyl]dimethylamine derivatives, which could be beneficial in various scientific applications (Koten et al., 1978).

Antibacterial Applications

A study on the antibacterial activity of novel substituted quinazoline derivatives, including those incorporating dimethylamino groups similar to [2-(3-Bromophenyl)ethyl]dimethylamine, showed significant antibacterial and antifungal effects. This research illustrates the potential of [2-(3-Bromophenyl)ethyl]dimethylamine and its derivatives in developing new antibacterial and antifungal agents, highlighting its relevance in pharmaceutical and medicinal chemistry (Chaitanya et al., 2018).

Material Science and Polymerization

Research into the dehydrohalogenative polycondensation of 2-bromo-3-hexylthiophene, a process related to the chemical behavior of [2-(3-Bromophenyl)ethyl]dimethylamine, resulted in the synthesis of high molecular weight, high regioregularity poly(3-hexylthiophene) with almost quantitative yield. This highlights the potential of [2-(3-Bromophenyl)ethyl]dimethylamine in material science, particularly in the synthesis of conducting polymers and other materials with significant electronic properties (Wang et al., 2010).

Eigenschaften

IUPAC Name |

2-(3-bromophenyl)-N,N-dimethylethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-12(2)7-6-9-4-3-5-10(11)8-9/h3-5,8H,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUROIYIUNTCGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CC(=CC=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(3-Bromophenyl)ethyl]dimethylamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

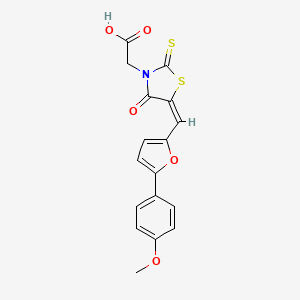

![Methyl 2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]propanoate](/img/structure/B2698180.png)

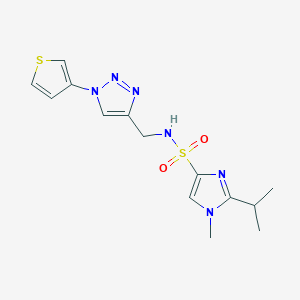

![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide](/img/structure/B2698186.png)

methanone](/img/structure/B2698189.png)

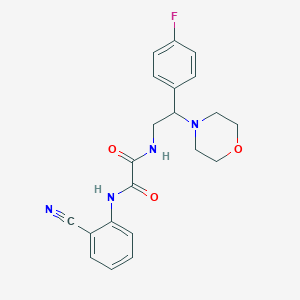

![3-amino-4-(methoxymethyl)-6-methyl-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2698192.png)